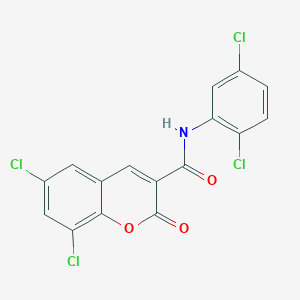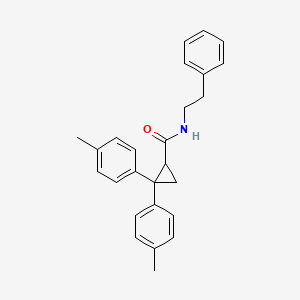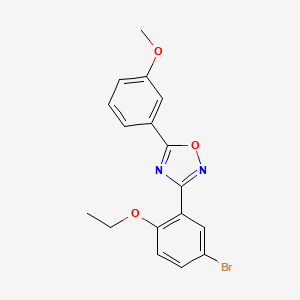
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins and thereby reduces inflammation and cancer cell growth. The induction of apoptosis in cancer cells is also thought to be a result of the inhibition of COX-2 activity.
Biochemical and Physiological Effects:
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins, which are known to promote inflammation and cancer cell growth. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other enzymes or processes.
Zukünftige Richtungen
There are several future directions for the study of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to study the potential use of this compound in the treatment of other diseases or conditions. For example, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of COX-2. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a potential treatment strategy for cancer.
Synthesemethoden
The synthesis of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been achieved using several methods. One of the most common methods involves the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dichloroaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO3/c17-8-1-2-11(19)13(6-8)21-15(22)10-4-7-3-9(18)5-12(20)14(7)24-16(10)23/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGZMCFIAXMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 6-methyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5130306.png)
![2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B5130310.png)
![tetraethyl 5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5130315.png)
![6-methoxy-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5130328.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl phenylcarbamate](/img/structure/B5130336.png)
![4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine](/img/structure/B5130345.png)
![benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5130354.png)
![3,4,5,6-tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)propanamide](/img/structure/B5130388.png)
![1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5130399.png)